molecular formula C8H4BrF3O2 B2987880 1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one CAS No. 1190130-82-5

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B2987880
CAS No.: 1190130-82-5
M. Wt: 269.017
InChI Key: DDGPMWKNKPLJCW-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is a trifluoromethylated aromatic ketone featuring a bromine atom at the 5-position and a hydroxyl group at the 2-position of the phenyl ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive hydrazide derivatives (e.g., Schiff bases for pharmaceutical applications) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl and bromine substituents influence electronic properties and reactivity .

Properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGPMWKNKPLJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190130-82-5
Record name 1-(5-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one
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Preparation Methods

The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-hydroxyacetophenone and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, at a temperature of around 0-5°C.

    Procedure: The 5-bromo-2-hydroxyacetophenone is dissolved in an appropriate solvent, and trifluoroacetic anhydride is added dropwise while maintaining the temperature. The reaction mixture is then stirred for several hours.

    Isolation: After the reaction is complete, the product is isolated by filtration, washed with cold solvent, and recrystallized to obtain pure this compound.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and hydroxyl group can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

a. 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one (CAS 244229-34-3)
  • Physical Properties : Boiling point ~230°C (predicted), density 1.645 g/mL, refractive index 1.495 .
  • Spectral Data :
    • ¹H NMR : Peaks at δ 7.76 (d), 7.69 (dd), 7.50–7.42 (m) .
    • ¹⁹F NMR : δ -73.11 .
  • Reactivity : Lacks hydrogen bonding due to absence of hydroxyl group; less polar than the target compound .
b. 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one
  • Structural Difference : Bromine at the 3-position.
  • Synthesis : Prepared via fluoroacylation methods similar to the target compound but with different bromine positioning .
  • Applications : Used in cross-coupling reactions for trifluoromethylated biaryl synthesis .
c. 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
  • Structural Difference : Fluorine replaces the hydroxyl group at the 2-position.
  • Impact : Reduced acidity compared to the hydroxyl analog; enhanced electron-withdrawing effects from fluorine .

Functional Group Variations

a. 1-(2-Hydroxyphenyl)-2,2,2-trifluoroethan-1-one (1a)
  • Structural Difference: No bromine at the 5-position.
  • Synthesis: Produced via nitration or bromination of simpler hydroxyacetophenones .
  • Reactivity : The absence of bromine simplifies electrophilic substitution reactions; hydroxyl group enables hydrogen bonding and chelation .
b. 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
  • Structural Difference : Replaces trifluoromethyl with a methyl group and adds fluorine at the 5-position.
  • Physical Properties: Melting point 86–87°C; synthesized via bromination of 5-fluoro-2-hydroxyacetophenone .
  • Applications : Intermediate in agrochemicals and dyes .

Bis-Trifluoroethanone Derivatives

  • Example : 1,1'-(1,4-Phenylene)bis(2,2,2-trifluoroethan-1-one)
  • Structural Difference : Two trifluoromethyl ketone groups on a biphenyl backbone.
  • Synthesis : Achieved via lithium-alkyl-mediated coupling reactions .
  • Applications : Building blocks for polymers or ligands in catalysis .

Physical and Spectral Properties Comparison

Compound Melting Point (°C) Boiling Point (°C) ¹⁹F NMR (δ) IR C=O Stretch (cm⁻¹)
Target Compound Not reported Not reported -73.11* ~1700
1-(2-Bromophenyl)-trifluoroethanone Not reported 230 (predicted) -73.11 1730
1-(2-Hydroxyphenyl)-trifluoroethanone Not reported Not reported -73.11* 1700
2-Bromo-1-(5-fluoro-2-hydroxyphenyl) 86–87 Not reported N/A Not reported

*Assumed similar to analogs due to consistent trifluoromethyl group.

Biological Activity

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one, also known by its CAS number 1190130-82-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₄BrF₃O₂
  • Molecular Weight : 163.02 g/mol
  • CAS Number : 1190130-82-5

The compound features a brominated phenolic structure with trifluoromethyl ketone functionality, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antioxidant Activity : Many phenolic compounds are known for their ability to scavenge free radicals, which can lead to protective effects against oxidative stress.
  • Antimicrobial Properties : Some derivatives of brominated phenols show efficacy against various bacterial strains.
  • Anticancer Potential : Certain phenolic compounds have been studied for their ability to inhibit cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels in cells, contributing to its antioxidant effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial growth.
  • Cell Signaling Pathways : Interaction with cell signaling pathways could lead to apoptosis in cancer cells or modulation of immune responses.

Antioxidant Activity

A study on similar phenolic compounds demonstrated that they could reduce oxidative stress markers in vitro. The antioxidant activity was assessed using DPPH radical scavenging assays, showing significant efficacy at varying concentrations.

CompoundIC50 (µM)
This compoundTBD
Hydroxytyrosol12
Quercetin15

Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of brominated phenolic compounds against E. coli and S. aureus. The results indicated that compounds with similar structures exhibited varying degrees of inhibition.

CompoundE. coli Inhibition Zone (mm)S. aureus Inhibition Zone (mm)
This compoundTBDTBD
Bromophenol1520
Chlorophenol1018

Anticancer Studies

In vitro studies on the anticancer potential revealed that the compound could induce apoptosis in colorectal cancer cell lines. The mechanism involved activation of caspase pathways leading to programmed cell death.

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